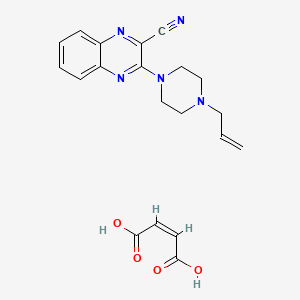

3-AQC

Übersicht

Beschreibung

3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate, commonly referred to as 3-AQC, is a synthetic compound known for its role as a competitive antagonist of the 5-hydroxytryptamine type 3 receptor. This compound has garnered attention in scientific research due to its potent biological activity and its applications in various fields, including neuroscience and pharmacology .

Vorbereitungsmethoden

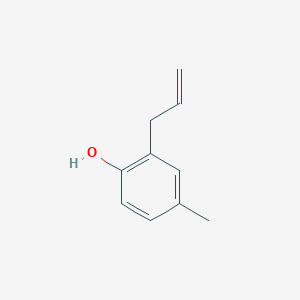

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate typically involves the reaction of 2-chloroquinoxaline with 4-allylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can streamline the process, ensuring consistent quality and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-(4-Allylpiperazin-1-yl)-2-Chinoxalincarbonitril-Maleat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, um reduzierte Chinoxalinverbindungen zu ergeben.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.

Wichtigste gebildete Produkte:

- Oxidationsprodukte umfassen Chinoxalin-N-oxide.

- Reduktionsprodukte umfassen Dihydrochinoxalinderivate.

- Substitutionsprodukte variieren je nach verwendetem Nucleophil und führen zu einer breiten Palette an funktionalisierten Chinoxalinverbindungen .

Wissenschaftliche Forschungsanwendungen

3-(4-Allylpiperazin-1-yl)-2-Chinoxalincarbonitril-Maleat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Neurowissenschaften: Es wird verwendet, um die Rolle von 5-Hydroxytryptamin-Rezeptoren vom Typ 3 bei der Neurotransmission und neuropsychiatrischen Erkrankungen zu untersuchen.

Pharmakologie: Die Verbindung dient als Werkzeug zur Untersuchung der pharmakologischen Wirkungen von 5-Hydroxytryptamin-Rezeptor-Antagonisten vom Typ 3 in verschiedenen biologischen Systemen.

Medizinische Chemie: Forscher nutzen 3-(4-Allylpiperazin-1-yl)-2-Chinoxalincarbonitril-Maleat, um neue therapeutische Wirkstoffe zu entwickeln, die auf 5-Hydroxytryptamin-Rezeptoren vom Typ 3 abzielen, für Erkrankungen wie Übelkeit, Angstzustände und Depressionen

5. Wirkmechanismus

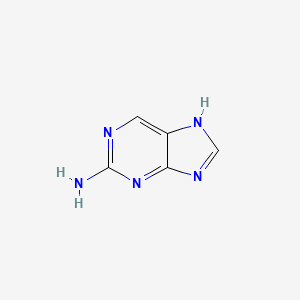

Der Wirkmechanismus von 3-(4-Allylpiperazin-1-yl)-2-Chinoxalincarbonitril-Maleat beinhaltet seinen kompetitiven Antagonismus am 5-Hydroxytryptamin-Rezeptor vom Typ 3. Durch die Bindung an diesen Rezeptor hemmt die Verbindung die Wirkung von Serotonin, einem Neurotransmitter, wodurch die Neurotransmission moduliert und ihre pharmakologischen Wirkungen ausgeübt werden. Die molekularen Ziele umfassen den 5-Hydroxytryptamin-Rezeptor vom Typ 3, und die beteiligten Pfade hängen mit der Serotonin-Signalübertragung zusammen .

Ähnliche Verbindungen:

- Tropisetron

- Ondansetron

- Granisetron

Vergleich: 3-(4-Allylpiperazin-1-yl)-2-Chinoxalincarbonitril-Maleat ist aufgrund seiner höheren Potenz als 5-Hydroxytryptamin-Rezeptor-Antagonist vom Typ 3 im Vergleich zu ähnlichen Verbindungen wie Tropisetron und Ondansetron einzigartig. Seine unterschiedliche chemische Struktur ermöglicht eine effektivere Bindung und Hemmung des Rezeptors, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .

Wirkmechanismus

The mechanism of action of 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate involves its competitive antagonism at the 5-hydroxytryptamine type 3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter, thereby modulating neurotransmission and exerting its pharmacological effects. The molecular targets include the 5-hydroxytryptamine type 3 receptor, and the pathways involved are related to serotonin signaling .

Vergleich Mit ähnlichen Verbindungen

- Tropisetron

- Ondansetron

- Granisetron

Comparison: 3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate is unique due to its higher potency as a 5-hydroxytryptamine type 3 receptor antagonist compared to similar compounds like tropisetron and ondansetron. Its distinct chemical structure allows for more effective binding and inhibition of the receptor, making it a valuable tool in research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLVYEOCPBNJNA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

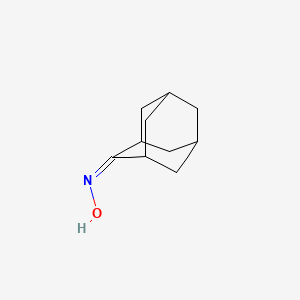

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

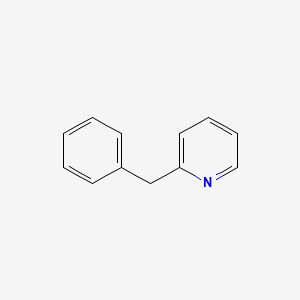

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)